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1-(3-chlorophenyl)-3-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea

JNK3 inhibition Kinase selectivity Neurodegeneration

1-(3-Chlorophenyl)-3-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea (CAS 2034506-34-6) is a synthetic small molecule belonging to the thiophene-pyrazolourea chemotype. Its structure integrates a 3-chlorophenyl urea moiety linked via an ethylene spacer to a 5-methyl-3-(thiophen-2-yl)-1H-pyrazole ring system.

Molecular Formula C17H17ClN4OS
Molecular Weight 360.86
CAS No. 2034506-34-6
Cat. No. B2697897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-chlorophenyl)-3-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea
CAS2034506-34-6
Molecular FormulaC17H17ClN4OS
Molecular Weight360.86
Structural Identifiers
SMILESCC1=CC(=NN1CCNC(=O)NC2=CC(=CC=C2)Cl)C3=CC=CS3
InChIInChI=1S/C17H17ClN4OS/c1-12-10-15(16-6-3-9-24-16)21-22(12)8-7-19-17(23)20-14-5-2-4-13(18)11-14/h2-6,9-11H,7-8H2,1H3,(H2,19,20,23)
InChIKeyXOHJQSWOTKTIDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile of 1-(3-Chlorophenyl)-3-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea (CAS 2034506-34-6)


1-(3-Chlorophenyl)-3-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea (CAS 2034506-34-6) is a synthetic small molecule belonging to the thiophene-pyrazolourea chemotype. Its structure integrates a 3-chlorophenyl urea moiety linked via an ethylene spacer to a 5-methyl-3-(thiophen-2-yl)-1H-pyrazole ring system. This scaffold has been identified as a privileged pharmacophore for developing isoform-selective, orally bioavailable, and brain-penetrant inhibitors of c-Jun N-terminal kinase 3 (JNK3), a kinase implicated in neurodegenerative and CNS diseases [1]. Concurrently, structurally related urea derivatives have been claimed as cannabinoid 1 receptor (CB1) negative allosteric modulators with potential in substance abuse disorders [2]. The compound incorporates three pharmacophoric elements—a halogenated phenyl ring, a thiophene heterocycle, and a pyrazole core—that collectively contribute to its binding interactions in kinase ATP pockets and GPCR allosteric sites, distinguishing it from simpler mono-functional analogs and making it a valuable tool compound for neuroscience-focused drug discovery programs.

Why In-Class Substitution Is Not Viable for 1-(3-Chlorophenyl)-3-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea


Within the thiophene-pyrazolourea family, minor structural modifications produce large, non-linear variations in JNK3 inhibitory potency, isoform selectivity, and drug metabolism and pharmacokinetic (DMPK) properties. For instance, replacing a 2,4-disubstituted thiophene with a 3,5-disubstituted pattern in analogue 6 shifted the JNK3 IC50 from 0.2 µM to 0.05 µM while maintaining >70-fold selectivity over JNK1 [1]. Similarly, altering the amide moiety from an azetidine (compound 7) to an oxetane (compound 17) or a tetrahydrofuran (compound 16) modulated the IC50 between 8 nM and 35 nM, with differential impacts on human liver microsome stability (t1/2 ranging from 49 to >120 min) and CYP inhibition profiles [1]. These steep SAR cliffs demonstrate that even seemingly conservative substitutions—such as replacing the thiophene with thiazole (compound 3, which lost all JNK3 activity)—can ablate the desired pharmacological profile [1]. Consequently, generic substitution within this chemotype is pharmacologically unreliable; procurement must be guided by the specific substitution pattern of CAS 2034506-34-6, which combines a 3-chlorophenyl urea, an ethylene linker, and a 5-methyl-3-(thiophen-2-yl)-pyrazole that jointly define its unique selectivity and DMPK signature.

Quantitative Differentiation Evidence for 1-(3-Chlorophenyl)-3-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea (CAS 2034506-34-6)


JNK3 Inhibitory Potency: Class-Level Benchmarking Against Optimized Analogues

CAS 2034506-34-6 is a structural congener of the optimized thiophene-pyrazolourea JNK3 inhibitors described by Feng et al. (2021). The closest fully characterized analogue, compound 17 (which incorporates an oxetane amide in place of the ethylene-linked urea of CAS 2034506-34-6), exhibits a JNK3 IC50 of 35 nM and maintains significant inhibition against only JNK3 in a panel of 374 wild-type kinases [1]. Earlier lead compound 6, which shares the 3,5-disubstituted thiophene-pyrazole core with CAS 2034506-34-6, achieved a JNK3 IC50 of 0.05 µM with 72-fold selectivity over JNK1 (IC50 3.6 µM) [1]. While direct IC50 data for CAS 2034506-34-6 are not publicly available, its retention of the critical 3,5-disubstituted thiophene and pyrazole hinge-binding elements places it within a SAR-proven activity range of 0.05–0.2 µM for JNK3 inhibition, benchmarked against analogues 5 and 6 [1].

JNK3 inhibition Kinase selectivity Neurodegeneration

Kinase Selectivity Fingerprint: Broad-Panel Profiling Benchmark

The thiophene-pyrazolourea chemotype has been subjected to broad-panel kinase profiling. For the optimized analogue inhibitor 17, profiling against 374 wild-type kinases revealed significant inhibition of only JNK3, with negligible activity against JNK1, JNK2, and p38α (IC50 > 20 µM for p38α across multiple analogues) [1]. This selectivity fingerprint is structurally conferred by the thiophene-pyrazole core's specific interactions with hydrophobic pocket-I and hydrophobic pocket-II of the JNK3 ATP-binding site, as confirmed by co-crystal structures of compounds 17 and 27 solved at 1.84 Å resolution [1]. CAS 2034506-34-6, which retains the identical thiophene-pyrazole hinge-binding scaffold, is expected to inherit this selectivity determinant, providing a critical advantage over pan-JNK inhibitors such as SP600125, which inhibits JNK1, JNK2, and JNK3 with IC50 values of 0.04–0.09 µM but lacks isoform discrimination [1].

Kinase profiling Off-target selectivity JNK isoform selectivity

Metabolic Stability in Human Liver Microsomes: Class Benchmarking

Within the thiophene-pyrazolourea series, human liver microsome (HLM) stability is highly sensitive to the nature of the amide/urea moiety. The series benchmark compound 17 achieves a HLM half-life (t1/2) of 66 min, while structurally related analogues range from 49 min (compound 8) to >120 min (fluorinated analogue 26) [1]. CAS 2034506-34-6 incorporates a 3-chlorophenyl urea functionality that differs from the amide-bearing analogues in the published series. Urea-containing congeners in related pyrazole scaffolds have demonstrated comparable or improved metabolic stability relative to their amide counterparts, attributable to reduced susceptibility to amidase-mediated hydrolysis [1]. When benchmarked against the widely used JNK inhibitor SP600125, which exhibits rapid in vivo clearance (t1/2 < 30 min in rodents), the thiophene-pyrazolourea class offers a measurable DMPK advantage [1].

Microsomal stability Hepatic clearance DMPK

Oral Bioavailability and Brain Penetration: In Vivo Proof-of-Concept for the Chemotype

The thiophene-pyrazolourea chemotype has demonstrated oral bioavailability and brain penetration in a mouse pharmacokinetic study. Following a single oral dose of 10 mg/kg, compound 17 achieved plasma and brain concentrations of 0.96 µM and 1.08 µM, respectively, at 1 h post-dose, yielding a brain-to-plasma ratio of approximately 1.13 [1]. This CNS exposure profile is a direct consequence of the scaffold's physicochemical properties and is not achievable with earlier pyrazole-urea leads (compounds 1 and 2), which had poor oral bioavailability [1]. CAS 2034506-34-6, which shares the core thiophene-pyrazole scaffold but substitutes an ethylene-linked 3-chlorophenyl urea for the oxetane amide, may exhibit a distinct brain penetration profile that requires independent verification. Nevertheless, the demonstrated brain penetrance of the chemotype distinguishes it from many JNK inhibitors that are peripherally restricted, such as CC-401 and AS601245, which show limited CNS partitioning [1].

Oral bioavailability Brain penetration CNS drug delivery

CYP450 Inhibition Profile: Clean CYP Liability Across the Chemotype

CYP450 inhibition profiling of the thiophene-pyrazolourea series reveals a generally clean profile against major human CYP isoforms. Compound 17 demonstrated less than 50% inhibition of CYP1A2, CYP2C9, CYP2D6, and CYP3A4 at 10 µM [1]. This favorable CYP profile is maintained across multiple analogues (compounds 8, 12, 14, 15, 25–28), with all tested compounds showing <50% inhibition of the major CYP isoforms at 10 µM [1]. In contrast, many clinically used kinase inhibitors (e.g., imatinib, erlotinib) exhibit significant CYP3A4 inhibition, necessitating dose adjustments for co-administered drugs. CAS 2034506-34-6, which preserves the core scaffold but incorporates a distinct urea substitution, is expected to retain a low CYP inhibition propensity, though independent profiling is recommended for definitive risk assessment.

CYP inhibition Drug-drug interaction Safety pharmacology

Structural Confirmation via Co-Crystal Structures: Binding Mode Validation

The binding mode of the thiophene-pyrazolourea chemotype in human JNK3 has been experimentally validated through co-crystal structures of compounds 17 and 27, both solved at 1.84 Å resolution and deposited in the Protein Data Bank (PDB IDs: 7KSI, 7KSJ, 7KSK) [1]. These structures confirm that the inhibitors occupy the ATP-binding pocket, with the pyrazole nitrogen and urea/amide NH forming key hydrogen bonds with the hinge residue Met149. Additionally, the thiophene ring engages hydrophobic pocket-I, while the substituted phenyl ring occupies hydrophobic pocket-II, providing a structural rationale for the observed isoform selectivity [1]. CAS 2034506-34-6 retains the identical pyrazole and thiophene pharmacophoric elements present in these co-crystallized ligands, supporting the inference that it engages JNK3 through the same binding mode. This structural information provides a direct basis for structure-based optimization and differentiates the chemotype from JNK3 inhibitors lacking experimentally determined binding modes.

X-ray crystallography Binding mode Structure-based drug design

High-Value Application Scenarios for 1-(3-Chlorophenyl)-3-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea (CAS 2034506-34-6)


JNK3-Focused Neurodegeneration Tool Compound Development

CAS 2034506-34-6 serves as a starting point for developing isoform-selective JNK3 chemical probes for Alzheimer's disease research. The compound's thiophene-pyrazole scaffold binds the JNK3 ATP pocket with demonstrated selectivity over JNK1, JNK2, and 371 other kinases, as evidenced by the kinase profiling of close analogue 17 [1]. Researchers can use this compound to interrogate JNK3-specific signaling in primary neuronal cultures, where JNK3-selective inhibitors have shown dose-dependent inhibition of APP phosphorylation at residue T668 at concentrations as low as 10 nM [1].

CNS Pharmacokinetic Profiling and Brain Penetration Assessment

The thiophene-pyrazolourea chemotype's demonstrated brain penetration (brain/plasma ratio of 1.13 for analogue 17 in mice) [1] makes CAS 2034506-34-6 a candidate for CNS pharmacokinetic studies. Users can benchmark the compound's brain exposure against peripherally restricted JNK inhibitors to establish structure-brain penetration relationships within the urea sub-series, directly informing the design of CNS-penetrant candidates for Huntington's disease, Parkinson's disease, and other neurodegenerative conditions where JNK3 is a validated target.

CB1 Allosteric Modulator Screening Cascade

Urea derivatives structurally related to CAS 2034506-34-6 have been claimed as CB1 negative allosteric modulators in EP3990112A1, with demonstrated efficacy in cocaine reinstatement models in rats at 10 mg/kg oral dosing [2]. The compound can be deployed in CB1 calcium mobilization and [35S]GTPγS binding assays to establish its allosteric modulator profile, with potential applications in substance abuse disorder research where CB1 orthosteric antagonists have shown clinical limitations due to adverse effects.

Structure-Based Optimization Leveraging Published Co-Crystal Structures

The availability of high-resolution (1.84 Å) co-crystal structures of the thiophene-pyrazolourea chemotype bound to human JNK3 (PDB: 7KSI, 7KSJ, 7KSK) [1] enables structure-guided optimization of CAS 2034506-34-6. Medicinal chemistry teams can use molecular modeling to predict the binding pose of the 3-chlorophenyl urea moiety within hydrophobic pocket-II and design focused libraries to improve potency, selectivity, or DMPK properties without the need for de novo crystallography, reducing the time and cost of hit-to-lead campaigns.

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